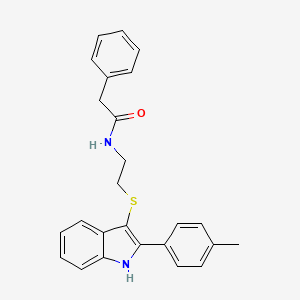
N-(2-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide” is a complex organic molecule. It contains a carbazole group, which is a tricyclic structure consisting of two benzene rings fused onto a pyrrole ring . The “N-(2-phenylethyl)” part of the name suggests that there is a phenylethyl group attached to the nitrogen atom of the carbazole .
Molecular Structure Analysis
The molecular structure of this compound would be based on the carbazole group, with the phenylethyl group attached to one of the nitrogen atoms. The exact structure would depend on the specific locations of these groups within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and location of functional groups, the overall shape of the molecule, and the types of intermolecular forces it can form .Applications De Recherche Scientifique
Antimicrobial Activities
Research has indicated the potential antimicrobial activities of derivatives related to N-(2-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide. For instance, a study focused on the synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology demonstrated potential antibacterial and antifungal activities against specific strains such as B. subtilis and A. niger (D. Sowmya et al., 2018). These findings suggest the relevance of exploring carbazole derivatives for developing new antimicrobial agents.
Polymer Science
Carbazole-based monomers, including those structurally related to this compound, have been utilized in the synthesis of electroactive polymers. Studies on the synthesis and characterization of aromatic polyamides and polyimides bearing pendent carbazole units have shown these materials to exhibit significant thermal stability and electrochemical properties, making them suitable for applications in electrochromic devices and electronics (S. Hsiao et al., 2015). Another research highlighted the electrochromic properties of polyamides with pendent carbazole groups, underlining their potential in developing advanced materials with customizable optical and electronic properties (S. Hsiao et al., 2013).
Organic Synthesis
Efficient asymmetric synthesis of derivatives, including those for treatment against human papillomavirus infections, showcases the chemical versatility and potential pharmaceutical applications of carbazole derivatives (Sharon D. Boggs et al., 2007). This research area is particularly promising for developing novel therapeutic agents.
Mécanisme D'action
Target of Action
The primary target of N-(2-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is Plasmepsin-2, an enzyme found in Plasmodium falciparum . Plasmepsin-2 plays a crucial role in the life cycle of the malaria parasite, making it a potential target for antimalarial drugs .
Mode of Action
This compound interacts with its target, Plasmepsin-2, by binding to the active site of the enzyme . This interaction inhibits the activity of Plasmepsin-2, disrupting the life cycle of the malaria parasite .
Biochemical Pathways
The biochemical pathways affected by this compound involve the hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation of the compound . These metabolic reactions lead to the formation of metabolites that can be crucial for the confirmation of the uptake of such compounds .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of Plasmepsin-2 . This inhibition disrupts the life cycle of the malaria parasite, potentially leading to the death of the parasite .
Orientations Futures
Propriétés
IUPAC Name |
N-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c24-21(22-14-13-15-7-2-1-3-8-15)18-11-6-10-17-16-9-4-5-12-19(16)23-20(17)18/h1-3,6-8,10-11,23H,4-5,9,12-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDVKENQULABPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide](/img/structure/B2546322.png)
![[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2546323.png)

![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B2546326.png)
![N-[(2-Sulfamoylthiophen-3-yl)methyl]but-2-ynamide](/img/structure/B2546327.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2546328.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2546329.png)



![5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)
